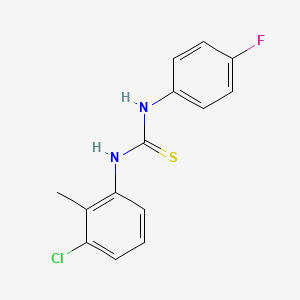
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Synthetic Route:
- Dissolve 3-chloro-2-methylaniline in dichloromethane.
- Add 4-fluorophenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may yield amines or other reduced derivatives.
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine:
- In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry:
- The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a valuable research tool.
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Methylphenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
Uniqueness:
- The presence of both chloro and fluoro substituents in 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea provides unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C14H12ClFN2S |
|---|---|
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-12(15)3-2-4-13(9)18-14(19)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H2,17,18,19) |
Clé InChI |
PUCIVFDQOOVFIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















